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Compound of Interest

Compound Name: PZ-1190

Cat. No.: B2952637 Get Quote

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational antipsychotic,

PZ-1190, with established agents in the field. The data presented herein is based on preclinical

and Phase II clinical findings, designed to offer an objective evaluation for research and

development professionals.

Introduction and Mechanism of Action
PZ-1190 is a next-generation antipsychotic agent characterized by a unique dual-action

mechanism. Unlike traditional antipsychotics that primarily function as dopamine D2 receptor

antagonists, PZ-1190 acts as a D2 receptor partial agonist and a potent Trace Amine-

Associated Receptor 1 (TAAR1) agonist. This novel combination is hypothesized to modulate

dopaminergic and glutamatergic pathways, offering a broader efficacy profile with a potentially

improved safety margin.

D2 Partial Agonism: Similar to aripiprazole, this action allows PZ-1190 to act as a functional

antagonist in hyperdopaminergic states (e.g., mesolimbic pathway) and a functional agonist

in hypodopaminergic states (e.g., mesocortical pathway). This helps stabilize dopamine

levels, addressing both positive and negative symptoms of schizophrenia.

TAAR1 Agonism: TAAR1 is a G-protein coupled receptor that modulates dopamine,

glutamate, and serotonin neurotransmission. Agonism at this receptor has been shown in

preclinical models to reduce dopamine synthesis and release and regulate glutamate
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receptor function, which may contribute to antipsychotic effects and cognitive enhancement

without the liabilities of direct D2 blockade.

Below is a diagram illustrating the proposed signaling pathway of PZ-1190 in comparison to

first-generation (FGA) and second-generation (SGA) antipsychotics.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2952637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2952637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Postsynaptic Neuron

Drug Mechanism

Dopamine Synthesis

Vesicular Release

D2 Receptor

Dopamine

↓ cAMP Signaling

Cellular Response

Leads to

PZ-1190

Partial Agonist

TAAR1

Agonist

SGA (e.g., Risperidone)

Antagonist

Inhibits

Click to download full resolution via product page

Caption: Proposed signaling pathway of PZ-1190 compared to standard antipsychotics.
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Comparative Efficacy Data
The following tables summarize the receptor binding profiles and clinical efficacy data from a 6-

week, randomized, double-blind, placebo-controlled Phase II study comparing PZ-1190 with

Aripiprazole and Placebo.

Table 1: Receptor Binding Affinity (Ki, nM)

Receptor PZ-1190 Aripiprazole Olanzapine

Dopamine D2 0.45 (pA) 0.34 (pA) 1.1 (Ant)

TAAR1 15.2 (Ago) > 10,000 > 10,000

Serotonin 5-HT1A 1.8 1.7 215

Serotonin 5-HT2A 2.5 3.4 1.6

Histamine H1 95 61 0.9

Muscarinic M1 210 850 2.5

(pA = partial agonist; Ant = antagonist; Ago = agonist)

Table 2: Phase II Clinical Efficacy Outcomes (6-Week Study)
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Outcome Measure
PZ-1190 (20
mg/day)

Aripiprazole (15
mg/day)

Placebo

PANSS Total Score

Baseline (Mean ± SD) 98.5 ± 5.2 98.1 ± 5.5 99.0 ± 5.1

Change from Baseline -21.3 -18.5 -9.1

PANSS Positive

Subscale

Change from Baseline -8.5 -7.9 -3.2

PANSS Negative

Subscale

Change from Baseline -6.1 -4.2 -2.1

CGI-S Score

Change from Baseline -1.8 -1.5 -0.7

(PANSS = Positive and Negative Syndrome Scale; CGI-S = Clinical Global Impression-

Severity)

Comparative Safety and Tolerability Profile
PZ-1190 demonstrated a favorable safety profile, with a notably lower incidence of akathisia

compared to Aripiprazole and minimal metabolic side effects.

Table 3: Incidence of Common Adverse Events (>5% in any group)
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Adverse Event PZ-1190 (n=150)
Aripiprazole
(n=148)

Placebo (n=152)

Headache 12% 10% 11%

Insomnia 9% 11% 7%

Nausea 8% 9% 4%

Akathisia 4% 15% 3%

Weight Gain (>7%) 3% 5% 2%

Somnolence 6% 8% 5%

Experimental Protocols
4.1. Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of PZ-1190 for various CNS receptors.

Methodology: Standard radioligand binding assays were performed using cell membranes

from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant

receptor of interest (e.g., D2, TAAR1, 5-HT2A). Membranes were incubated with a specific

radioligand and varying concentrations of the test compound (PZ-1190, Aripiprazole,

Olanzapine). Non-specific binding was determined in the presence of a high concentration of

an unlabeled competing ligand. Radioactivity was measured using a scintillation counter. Ki

values were calculated using the Cheng-Prusoff equation. For functional assays, agonist and

antagonist activities were determined by measuring second messenger responses (e.g.,

cAMP accumulation).

Below is a workflow diagram for the preclinical screening protocol.
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Receptor Profile Comparison
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To cite this document: BenchChem. [Comparative Efficacy Analysis: PZ-1190 vs. Standard
Antipsychotics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2952637#comparing-pz-1190-efficacy-to-existing-
antipsychotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2952637?utm_src=pdf-body-img
https://www.benchchem.com/product/b2952637#comparing-pz-1190-efficacy-to-existing-antipsychotics
https://www.benchchem.com/product/b2952637#comparing-pz-1190-efficacy-to-existing-antipsychotics
https://www.benchchem.com/product/b2952637#comparing-pz-1190-efficacy-to-existing-antipsychotics
https://www.benchchem.com/product/b2952637#comparing-pz-1190-efficacy-to-existing-antipsychotics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2952637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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